

Di-tert-butyl Nitroxide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Di-tert-butyl nitroxide*

Cat. No.: B8807896

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sources, Grades, and Applications of **Di-tert-butyl Nitroxide**.

Di-tert-butyl nitroxide (DTBN) is a stable free radical widely utilized in various scientific and industrial applications. Its stability, attributed to the steric hindrance provided by the two tert-butyl groups surrounding the nitroxide radical, makes it a valuable tool in polymer chemistry, materials science, and biochemistry. This technical guide provides a comprehensive overview of the commercial sources and available grades of DTBN, along with detailed insights into its primary applications and relevant experimental protocols.

Commercial Availability and Grades

Di-tert-butyl nitroxide is commercially available from a range of chemical suppliers. The most commonly offered grade is a technical grade, typically with a purity of 90% or greater. While higher purity grades are less common, some suppliers may offer them upon request or for specialized applications. Researchers requiring analytical standards or purities exceeding 98% should inquire directly with manufacturers for custom synthesis options.

Below is a summary of representative commercial suppliers and the typical grades of **Di-tert-butyl nitroxide** they offer.

Supplier	Grade	Purity	CAS Number
Sigma-Aldrich	Technical Grade	90%	2406-25-9
Santa Cruz Biotechnology	Standard	≥90%	2406-25-9
Smolecule	Standard	Not specified	2406-25-9
Clearsynth	Standard	High quality, Certificate of Analysis provided	2406-25-9
Biosynth	Standard	Not specified	2406-25-9
NINGBO INNO PHARMCHEM CO.,LTD.	Custom	Per request	2406-25-9

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₈ NO
Molecular Weight	144.24 g/mol [1] [2]
Appearance	Red liquid or solid
Boiling Point	74-75 °C at 34 mmHg
Storage Temperature	2-8°C

Key Applications and Experimental Protocols

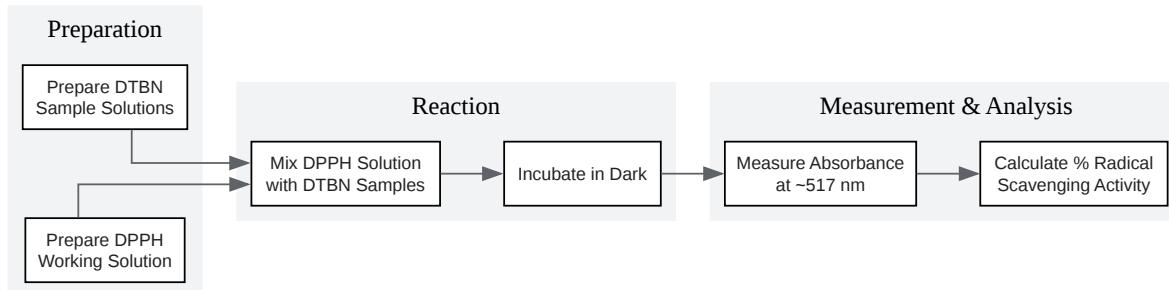
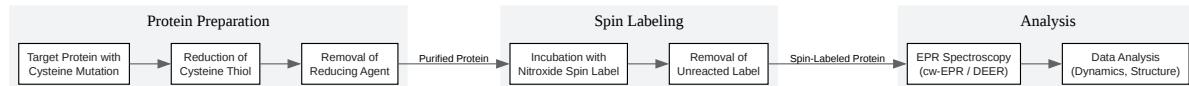
Di-tert-butyl nitroxide's unique properties as a stable radical underpin its use in several key applications.

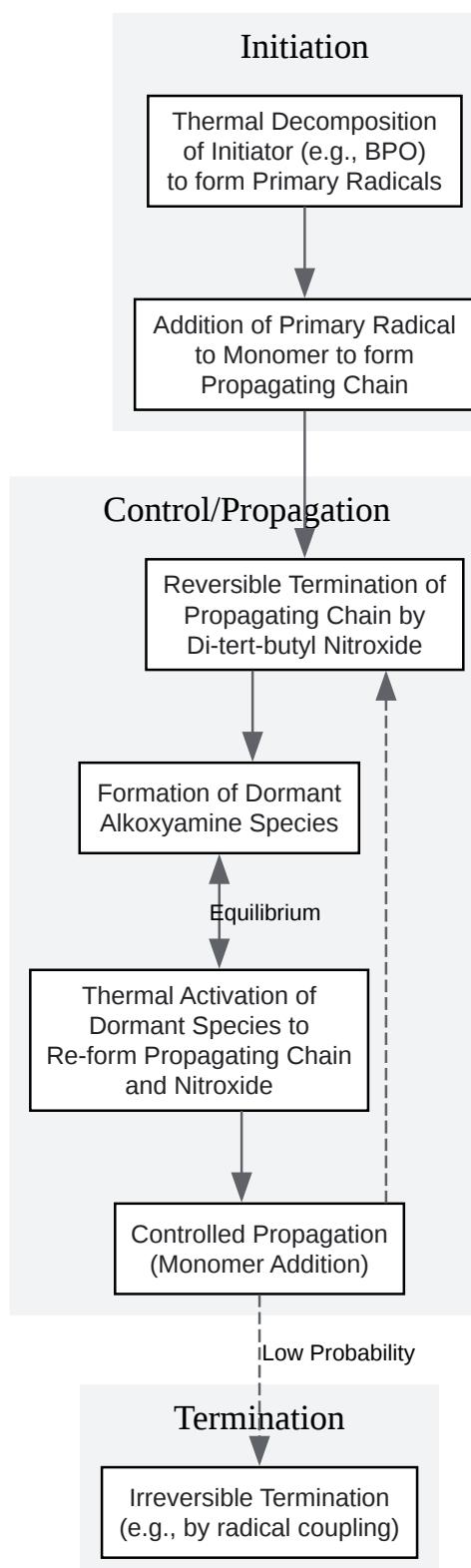
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

DTBN and other nitroxides are extensively used as spin labels to study the structure and dynamics of biological and synthetic materials by Electron Paramagnetic Resonance (EPR) spectroscopy.^[3] The EPR spectrum of the nitroxide is sensitive to its local environment, providing information on molecular motion, polarity, and distance between spin-labeled sites.

While a specific protocol for using **Di-tert-butyl nitroxide** as a spin label is not readily available in the search results, a general protocol for site-directed spin labeling of proteins with nitroxide probes can be adapted.^{[4][5]}

- Protein Preparation: The protein of interest is typically mutated to introduce a cysteine residue at the desired labeling site.
- Reduction: The protein is incubated with a reducing agent (e.g., DTT) for approximately 30 minutes to ensure the cysteine thiol group is in its reduced state. The reducing agent is subsequently removed, often by chromatography.
- Labeling Reaction: The purified protein is then incubated with a molar excess (typically 10-fold) of a nitroxide spin label that is functionalized to react with cysteine residues. The reaction is allowed to proceed with agitation for 1-4 hours.
- Removal of Unreacted Label: The unreacted spin label is removed from the labeled protein, usually by size-exclusion chromatography.
- EPR Analysis: The spin-labeled protein is then analyzed by continuous-wave (cw-EPR) or pulsed-EPR (e.g., DEER) spectroscopy to study protein dynamics and structure.



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